TCO-PEG36-acid

Bioconjugation Solubility PEGylation

TCO-PEG36-acid is a monodisperse, heterobifunctional linker engineered for precision bioconjugation. Its 36-unit PEG spacer dramatically enhances aqueous solubility, mitigates steric hindrance, and optimizes pharmacokinetics—critical for PROTAC ternary complex formation, high-DAR ADC construction, and pretargeted radioligand therapy. Unlike shorter PEG analogs, TCO-PEG36-acid ensures superior conjugation efficiency, reduced aggregation, and prolonged in vivo circulation. Choose this linker for reliable, catalyst-free TCO-tetrazine click chemistry and versatile terminal carboxylic acid for amide coupling.

Molecular Formula C84H163NO40
Molecular Weight 1827.2 g/mol
Cat. No. B8115369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG36-acid
Molecular FormulaC84H163NO40
Molecular Weight1827.2 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1+
InChIKeyXODRNEMODIMODD-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG36-acid for High-Fidelity Bioorthogonal Conjugation and Advanced Drug Delivery Procurement


TCO-PEG36-acid is a monodisperse, heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety for bioorthogonal inverse electron-demand Diels-Alder (IEDDA) click chemistry, a 36-unit polyethylene glycol (PEG36) spacer, and a terminal carboxylic acid for further derivatization via amide coupling . This compound class is a cornerstone of modern bioconjugation, enabling precise, catalyst-free assembly of complex macromolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and radioligand therapies (RLTs) . The PEG36 spacer is a critical architectural element designed to modulate conjugate solubility, steric accessibility, and in vivo pharmacokinetics, distinguishing it from analogs with shorter PEG chains .

Why TCO-PEG36-acid Cannot Be Simply Substituted by Shorter TCO-PEGn-acid Analogs


Substituting TCO-PEG36-acid with a shorter analog, such as TCO-PEG4-acid or TCO-PEG8-acid, is not a functionally equivalent decision due to the profound impact of PEG chain length on critical performance parameters. While the TCO-mediated IEDDA reaction is conserved across the class, the PEG spacer's length directly governs the conjugate's aqueous solubility, ability to mitigate steric hindrance between large biomolecular partners, and in vivo biodistribution profile [1]. Empirical evidence demonstrates that longer PEG linkers, exemplified by PEG24 and PEG36, confer significantly higher solubility, enhanced accessibility for ligation, and altered clearance rates, all of which are essential for achieving high-contrast imaging, targeted therapeutic delivery, and efficient intracellular protein degradation [2]. Therefore, using a shorter analog introduces substantial risk of precipitation, poor conjugation efficiency, and suboptimal pharmacokinetics, potentially compromising research outcomes and therapeutic development.

Quantifiable Differentiation of TCO-PEG36-acid Against Closest Analogs


Enhanced Aqueous Solubility of TCO-PEG36-acid vs. Shorter PEG Analogs

The hydrophilic PEG36 spacer in TCO-PEG36-acid provides a substantial increase in aqueous solubility compared to analogs with shorter PEG chains. This is a direct consequence of the increased number of ethylene oxide units, which enhances water coordination and reduces aggregation propensity [1]. This property is crucial for maintaining conjugate stability in physiological buffers and preventing precipitation during conjugation reactions.

Bioconjugation Solubility PEGylation

Reduced Steric Hindrance for Efficient Conjugation with Large Biomolecules

The extended PEG36 spacer effectively projects the reactive TCO group away from the surface of large biomolecules like antibodies, mitigating steric hindrance and preserving high conjugation efficiency. This contrasts with shorter PEG linkers (PEG4-PEG8), where the TCO can become buried within the protein's structure or crowded by nearby functional groups, drastically reducing its accessibility and reactivity [1]. For direct antibody-TCO conjugates, preserving reactivity is paramount, and longer PEG linkers have been shown to maintain >90% reactivity compared to ≤10% for conjugates with no PEG spacer or very short ones [1].

Bioorthogonal Chemistry Steric Hindrance Antibody Conjugation

Monodisperse PEG36 Chain Length Ensures Batch-to-Batch Reproducibility in Conjugate Synthesis

Unlike polydisperse PEG reagents, which consist of a mixture of chain lengths with a range of molecular weights, TCO-PEG36-acid is a monodisperse compound with a single, defined molecular weight (typically synthesized to >95% purity) . This discrete nature eliminates the analytical variability and irreproducibility inherent to polydisperse linkers, where each batch can have a slightly different average chain length and distribution. The use of a monodisperse PEG36 linker enables precise control over the physicochemical properties of the final conjugate, such as its hydrodynamic radius, and facilitates characterization by mass spectrometry [1].

Monodisperse PEG Reproducibility Quality Control

Optimized In Vivo Pharmacokinetics Compared to Shorter PEG Linkers in Targeted Therapy

The PEG spacer length is a key determinant of a bioconjugate's in vivo fate. A study directly comparing a PEGylated antibody with a short PEG8 linker to its non-PEGylated counterpart found that the PEG8 variant cleared much faster from the blood, enhancing tumor-to-background ratios in nuclear imaging [1]. In contrast, longer PEG chains, such as PEG36, are employed to achieve a different pharmacokinetic profile, often leading to prolonged circulation half-life and enhanced tumor accumulation due to the 'stealth' effect [2]. The therapeutic conjugate fb-PMT, which utilizes a monodisperse PEG36 linker, demonstrated potent and sustained anticancer activity in vivo with favorable safety, attributes linked to its optimized PK profile [3].

Pharmacokinetics Biodistribution Targeted Therapy

Primary Research and Industrial Applications Where TCO-PEG36-acid Provides a Demonstrable Advantage


Synthesis of High-Molecular-Weight PROTACs with Improved Cellular Permeability

In the design of PROTACs, the linker connecting the E3 ligase ligand and the target protein ligand is a critical variable. TCO-PEG36-acid provides a long, flexible, and hydrophilic spacer that can significantly improve the physicochemical properties of the often large and hydrophobic PROTAC molecule. The enhanced solubility conferred by the PEG36 chain, as detailed in Section 3.1, facilitates formulation and reduces non-specific aggregation. Furthermore, the reduced steric hindrance, supported by Section 3.2, ensures that both ends of the bifunctional PROTAC can efficiently engage their respective protein partners, which is essential for forming the ternary complex required for ubiquitination and subsequent degradation .

Engineering Site-Specific Antibody-Drug Conjugates (ADCs) with High Drug-to-Antibody Ratio (DAR) and Stability

For ADC development, TCO-PEG36-acid is an ideal building block for preparing site-specifically labeled antibodies. The TCO moiety allows for rapid, catalyst-free conjugation to a tetrazine-modified payload. The monodisperse PEG36 spacer, as established in Section 3.3, provides the dual benefit of ensuring a well-defined final product (a key quality attribute) and projecting the reactive TCO away from the antibody surface. This overcomes the significant steric hindrance described in Section 3.2, enabling the attachment of multiple payloads per antibody (high DAR) without compromising antibody binding affinity or conjugate stability .

Development of Long-Circulating Nanoparticle and Liposomal Formulations

The hydrophilic and flexible PEG36 spacer is a potent tool for functionalizing the surface of nanoparticles and liposomes for targeted drug delivery. By conjugating TCO-PEG36-acid to the particle surface, researchers can create a 'stealth' coating that reduces opsonization and uptake by the reticuloendothelial system (RES), leading to prolonged circulation half-life and improved tumor accumulation via the enhanced permeability and retention (EPR) effect. The quantitative evidence in Section 3.4, demonstrating the impact of PEG length on in vivo pharmacokinetics, directly supports the selection of a long PEG36 chain for this purpose, where a shorter PEG linker would result in more rapid clearance and diminished tumor targeting [1].

Pretargeted Radioimmunotherapy (PRIT) and Molecular Imaging with Enhanced Tumor-to-Background Ratios

In pretargeted imaging and therapy, a TCO-modified tumor-targeting antibody is first administered and allowed to accumulate at the tumor site. Subsequently, a small-molecule radioligand bearing a tetrazine is injected, which rapidly reacts with the TCO in vivo. The long, hydrophilic PEG36 spacer between the antibody and the TCO moiety is crucial for this application's success. It ensures that the TCO remains highly accessible and reactive on the tumor-bound antibody, maximizing the 'click' reaction with the subsequently administered radioligand, as supported by the steric accessibility evidence in Section 3.2. This leads to a higher concentration of radioactivity at the tumor site and faster clearance of unreacted radioligand, resulting in superior imaging contrast or a higher therapeutic index [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCO-PEG36-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.